Ru(cod)(methallyl)2

Description

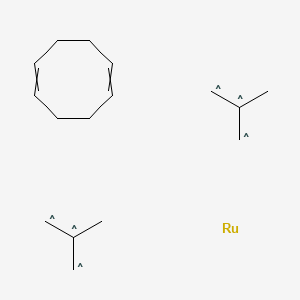

Structure

2D Structure

Properties

InChI |

InChI=1S/C8H12.2C4H7.Ru/c1-2-4-6-8-7-5-3-1;2*1-4(2)3;/h1-2,7-8H,3-6H2;2*1-2H2,3H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFGFSAXGLJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C]([CH2])[CH2].C[C]([CH2])[CH2].C1CC=CCCC=C1.[Ru] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Transformations of Ru Cod Methallyl 2

In Situ Generation of Active Catalytic Species from Ru(cod)(methallyl)2

One of the primary applications of this compound is its use as a convenient starting material for generating catalytically active ruthenium species directly within the reaction mixture. This in situ activation is often achieved by combining this compound with specific ligands and, in some cases, Brønsted or Lewis acids.

Activation with Phosphine (B1218219) Ligands and Brønsted/Lewis Acids

The reaction of this compound with phosphine ligands, often in the presence of Brønsted or Lewis acids, is a common method for generating active ruthenium catalysts, particularly for hydrogenation reactions. For instance, the reaction of this compound with chiral bidentate phosphines under a hydrogen atmosphere has been reported to yield ruthenium complexes that catalyze olefin hydrogenation. google.com.na These complexes are often generated and used in situ without isolation or full characterization. google.com.na

The nature of the active species formed can depend on the specific phosphine ligand and the presence of acids. For example, the combination of this compound with tri-n-butylphosphine and 4-dimethylaminopyridine (B28879) (DMAP) has been shown to generate Ru(0) species, such as [Ru(Bu3P)2(DMAP)2], which are active in hydroamidation reactions. rsc.org In other cases, the interaction with phosphines and acids can lead to the formation of ruthenium hydride species, which are key intermediates in many catalytic hydrogenation processes. google.com.naresearchgate.net

Lewis acids can also play a role in activating this compound systems, often by coordinating to ligands or intermediates and influencing the electronic structure of the ruthenium center. researchgate.net

Activation with N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbene (NHC) ligands are strong σ-donors and can effectively displace the labile ligands in this compound to form highly active catalytic species. The combination of this compound with NHC ligands has proven effective in various transformations, including C-H activation and carbocyclization reactions. rsc.orgnih.gov

For example, the reaction of this compound with benzophenone (B1666685) imine and an NHC ligand like IPr has been shown to promote formal [3+2] carbocyclization reactions at room temperature. rsc.org The enhanced reactivity observed with NHC ligands is attributed to their electron-rich nature, which can facilitate the insertion of π-systems into Ru-C bonds. rsc.org

The reaction of this compound with NHC precursors and other ligands, such as diamines, can lead to the in situ formation of complex ruthenium species, although their isolation can sometimes be challenging. nih.gov

Cyclometalation Pathways with Nitrogen-Containing Ligands (e.g., Imines)

Nitrogen-containing ligands, particularly imines, can react with this compound to undergo cyclometalation, leading to the formation of stable ruthenium-carbon bonds and the generation of cyclometalated ruthenium(II) complexes. This process typically involves the activation of a C-H bond within the nitrogen-containing ligand and its coordination to the ruthenium center, often with the loss of existing ligands. nih.govnih.govmdpi.com

For instance, the reaction of this compound with benzophenone imine in a 1:2 ratio yields bis(cyclometalated) ruthenium(II) complexes. nih.gov These cyclometalated complexes can act as catalyst precursors for reactions such as alkene-alkyne coupling. nih.gov The cyclometalation pathway can be influenced by the nature of the nitrogen ligand and the reaction conditions. nih.gov

Formation of Defined Ruthenium(II) Complexes from this compound

Beyond in situ generation, this compound is also a valuable starting material for the synthesis of well-defined, isolable ruthenium(II) complexes with specific ligand sets. These complexes can then be fully characterized and used as pre-catalysts or studied for their fundamental reactivity.

Synthesis of Chiral Ruthenium(II)-Bisphosphine Complexes

Chiral ruthenium(II)-bisphosphine complexes are highly important in asymmetric catalysis. This compound is frequently used as a precursor for the synthesis of these complexes through reactions with chiral bisphosphine ligands. researchgate.netresearchgate.netacs.org

The reaction typically involves the displacement of the COD ligand by the chelating bisphosphine. researchgate.netresearchgate.net The resulting complexes, with the general formula Ru(methallyl)2(P-P) (where P-P is a chiral bisphosphine), can be isolated and characterized. researchgate.netresearchgate.net These complexes can then be further transformed, for example, by reaction with acids, to generate cationic ruthenium species that are active in asymmetric hydrogenation. researchgate.netgoogle.com

Various chiral bisphosphines, such as DIOP, CHIRAPHOS, BINAP, and JOSIPHOS, have been successfully employed in reactions with this compound to synthesize chiral ruthenium(II) complexes. researchgate.netresearchgate.netgoogle.com

Table 1: Examples of Chiral Bisphosphine Complexes Synthesized from this compound

| Chiral Bisphosphine Ligand | Resulting Ruthenium Complex Type | Applications | Source |

| trans-1,2-C5H8(PR2)2 | [Ru(η3-2-MeC3H4)2{1,2-C5H8(PR2)2}] | - | researchgate.net |

| DIOP, CHIRAPHOS, BINAP, etc. | Ru(P-P)(2-methylallyl)2 | Precursors for chiral hydrogenation catalysts | google.com.naresearchgate.net |

| (-)-Me-DuPHOS, (-)-JOSIPHOS | Cationic Ru(II) complexes | Asymmetric hydrogenation | google.com |

Generation of Ruthenium-Trimethylenemethane (Ru-TMM) Complexes

This compound can serve as a precursor for the generation of ruthenium-trimethylenemethane (Ru-TMM) complexes. These complexes are of interest due to their unique structure and potential reactivity, particularly as proposed intermediates in cycloaddition reactions. researchgate.netpsu.edursc.org

The reaction of this compound with certain ligands, such as tripodal phosphines of the TRIPHOS-type, can lead to the formation of Ru-TMM complexes. researchgate.netresearchgate.net These complexes have been evaluated for their catalytic properties, including hydrogen transfer and C-O bond cleavage reactions. researchgate.netresearchgate.net The formation of the TMM ligand from the methallyl precursor involves complex rearrangements at the ruthenium center. psu.edu

Table 2: Formation of Ru-TMM Complexes

| Ruthenium Precursor | Ligand Type | Resulting Complex Type | Applications | Source |

| [this compound] | TRIPHOS-type phosphine | Ru-Trimethylenemethane | Hydrogen transfer, C-O cleavage reactions | researchgate.netresearchgate.net |

Preparation of Bis-cyclometalated Ruthenium(II) Species

This compound can serve as a precursor for the synthesis of bis-cyclometalated ruthenium(II) complexes. A notable example involves the reaction of this compound with benzophenone imine or benzophenone in a 1:2 ratio. This reaction leads to the formation of bis-cyclometalated ruthenium(II) complexes, where the ruthenium center is bonded to two cyclometalated ligands derived from the imine or ketone. nih.govnih.gov These resulting bis-cyclometalated complexes, such as {Ru(η4-cod)[η2-HN=C(C6H5)C6H4]2} derived from benzophenone imine, have been demonstrated as catalyst precursors in C-C coupling reactions. nih.govnih.gov The synthesis of the benzophenone imine-ligated complex occurs at room temperature, while the benzophenone analog requires heating for complete conversion. nih.gov

Derivatization with Pincer Ligands

This compound is utilized as a precursor for the synthesis of ruthenium complexes bearing pincer ligands. Pincer ligands are a class of tridentate ligands that bind to a metal center through three donor atoms, typically in a meridional fashion. The reaction of this compound with specific pincer ligands leads to the formation of new ruthenium complexes with altered coordination environments and catalytic properties. For instance, reactions with tripodal phosphine ligands of the TRIPHOS-type result in the formation of Ru-trimethylenemethane complexes. mpg.deresearchgate.net The combination of this compound with chiral bisphosphine ligands, such as those of the TRAP type or DuPhos, in the presence of an acid like HBF4 or triflic acid, has been shown to generate active catalytic systems for asymmetric hydrogenation and hydroamination reactions. researchgate.netdicp.ac.cn These reactions indicate the displacement of the original ligands (cod and methallyl) by the incoming pincer or bisphosphine ligands.

Data Table: Examples of Complexes Derived from this compound

| Precursor | Reactant(s) | Ligand Type | Resulting Complex Type | Application/Note | Source |

| This compound | Benzophenone imine (2 equiv) | Cyclometalating (C,N) | Bis-cyclometalated Ru(II) | Catalyst precursor for C-C coupling | nih.govnih.gov |

| This compound | Benzophenone (2 equiv) | Cyclometalating (C,O) | Bis-cyclometalated Ru(II) | Catalyst precursor (requires heating) | nih.gov |

| This compound | Tripodal phosphine (TRIPHOS) | Tripodal phosphine | Ru-trimethylenemethane complexes | Catalysis (hydrogen transfer, C-O cleavage) | mpg.deresearchgate.net |

| This compound | Chiral bisphosphine (e.g., TRAP, DuPhos) + Acid | Bisphosphine | In situ generated Ru catalyst | Asymmetric hydrogenation, Hydroamination | researchgate.netdicp.ac.cn |

| This compound | Phosphine ligands + Base/Lewis Acid | Phosphine | In situ generated Ru catalyst | Hydroamidation of terminal alkynes | rsc.org |

Catalytic Applications of Ru Cod Methallyl 2 Derived Systems in Organic Synthesis

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation using Ru(cod)(methallyl)2-derived catalysts allows for the creation of chiral centers in the hydrogenated products, providing access to valuable enantiomerically enriched compounds. researchgate.netdicp.ac.cndicp.ac.cn

Carbocycle-Selective Hydrogenation of Fused Heteroarenes (e.g., Quinolines, Isoquinolines, Quinoxalines)

The hydrogenation of fused N-heteroarenes like quinoline (B57606), isoquinoline, and quinoxaline (B1680401) can be challenging due to the potential for reduction of either the carbocyclic or the heterocyclic ring. acs.orgresearchgate.net Traditionally, hydrogenation often favors the reduction of the nitrogen-containing ring, leading to 1,2,3,4-tetrahydro products. acs.orgresearchgate.net However, specific catalytic systems derived from this compound have demonstrated remarkable carbocycle selectivity, yielding the 5,6,7,8-tetrahydro derivatives. acs.orgdicp.ac.cnresearchgate.netnih.gov

A notable example involves the use of a ruthenium complex generated from this compound and a chiral spiroketal-based diphosphine (SKP) ligand. acs.orgnih.gov This system effectively catalyzes the carbocycle-selective hydrogenation of quinolines, isoquinolines, and quinoxalines with high chemoselectivity and good enantioselectivity for substituted substrates. acs.orgresearchgate.netnih.gov For instance, the hydrogenation of quinoline with a Ru/SKP catalyst and K2CO3 as an additive in iPrOH under 50 bar of H2 at 80 °C resulted in the almost exclusive formation of 5,6,7,8-tetrahydroquinoline. nih.gov The chemoselectivity is attributed to the trans-chelation of the chiral ligand. dicp.ac.cn

Data for Carbocycle-Selective Hydrogenation of Fused Heteroarenes:

| Substrate | Ligand | Additive | Solvent | H2 Pressure (bar) | Temp (°C) | Time (h) | Product | Yield (%) | Chemoselectivity (5,6,7,8- vs 1,2,3,4-) | ee (%) | Ref. |

| Quinoline | Ph-SKP | K2CO3 | iPrOH | 50 | 80 | 24 | 5,6,7,8-tetrahydroquinoline | >99 (GC) | >99:1 | N/A | nih.gov |

| Isoquinoline | PhTRAP | K2CO3 | iPrOH | 50 | 80 | 18 | 5,6,7,8-tetrahydroisoquinoline | >99 (NMR) | Quantitative | 79:21 er | dicp.ac.cn |

| Quinoxaline | Ru-NHC | KOtBu | n-hexane | 100 | rt | 24 | Carbocycle-reduced product | N/A | Ligand-controlled | N/A | sci-hub.se |

| 8-substituted quinolines | PhTRAP | N/A | N/A | N/A | N/A | N/A | Chiral 5,6,7,8-tetrahydroquinolines | N/A | Selective | Up to 91:9 er | researchgate.netresearchgate.net |

Asymmetric Hydrogenation of Carbocyclic Aromatic Amines

The asymmetric hydrogenation of carbocyclic aromatic amines provides a route to chiral exocyclic amines. dicp.ac.cndicp.ac.cn this compound has been utilized as a precursor for catalysts in this transformation. dicp.ac.cn For example, the hydrogenation of N-(phenanthren-9-yl)acetamide was successfully achieved using an in situ-generated ruthenium catalyst from this compound, a chiral bisphosphine ligand (such as DuPhos), and HBF4. dicp.ac.cndicp.ac.cn Optimal conditions were found to be in dichloroethane (DCE) at 30 °C under 1000 psi of hydrogen pressure, yielding the product with high enantioselectivity. dicp.ac.cn

Data for Asymmetric Hydrogenation of Carbocyclic Aromatic Amines:

| Substrate | Ligand | Additive | Solvent | H2 Pressure (psi) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| N-(phenanthren-9-yl)acetamide | DuanPhos L1 | HBF4 | MeOH | 600 | 60 | 24 | 42 | 92 | dicp.ac.cn |

| N-(phenanthren-9-yl)acetamide | DuPhos L3 | HBF4 | DCE | 600 | 60 | 24 | 88 | 86 | dicp.ac.cn |

| N-(phenanthren-9-yl)acetamide | DuPhos L3 | HBF4 | DCE | 1000 | 30 | 24 | 95 | 93 | dicp.ac.cn |

Enantioselective Hydrogenation of N-Heterocycles (e.g., Pyrroles, Azaindoles)

This compound-derived catalysts have also proven effective in the enantioselective hydrogenation of various N-heterocycles, including pyrroles and azaindoles. researchgate.netnih.gov

The asymmetric hydrogenation of N-Boc-protected pyrroles has been achieved with high enantioselectivity using a ruthenium catalyst modified with a trans-chelating chiral bisphosphine ligand like PhTRAP. researchgate.netnih.gov The catalyst prepared from this compound and (S,S)-(R,R)-PhTRAP in the presence of triethylamine (B128534) was particularly effective for the hydrogenation of methyl pyrrole-2-carboxylate, yielding the corresponding (S)-proline derivative with good enantiomeric excess. researchgate.netnih.gov Notably, 2,3,5-trisubstituted pyrroles with a large substituent at the 5-position were hydrogenated with very high enantioselectivity. researchgate.netnih.gov

Azaindoles, which are fused aromatic ring systems containing two heteroarenes, can undergo chemo- and enantioselective hydrogenation using catalysts derived from this compound. researchgate.net High enantioselectivity has been reported for the hydrogenation of azaindoles using a chiral catalyst prepared from [Ru(η3-methallyl)2(cod)] and a trans-chelating bis(phosphine) ligand (PhTRAP). researchgate.netmolaid.com This dearomative reaction selectively reduces the five-membered ring, providing azaindolines with high enantiomer ratios. researchgate.net

Data for Enantioselective Hydrogenation of N-Heterocycles:

| Substrate | Ligand | Additive | Solvent | H2 Pressure (MPa/atm) | Temp (°C) | Time (h) | Product | Yield (%) | ee (%) | Ref. |

| Methyl pyrrole-2-carboxylate (N-Boc-protected) | (S,S)-(R,R)-PhTRAP | Et3N | i-PrOH | 5.0 MPa | 80 | 72 | (S)-proline derivative | 92 | 79 | researchgate.netnih.govdicp.ac.cn |

| 2,3,5-trisubstituted pyrroles (N-Boc-protected) | PhTRAP | N/A | N/A | N/A | N/A | N/A | Hydrogenated product | N/A | 93-99.7 | researchgate.netnih.gov |

| Azaindoles | PhTRAP | N/A | N/A | N/A | N/A | N/A | Azaindolines | N/A | Up to 97:3 er | researchgate.netmolaid.comrsc.org |

Q & A

Q. What are the common catalytic applications of Ru(cod)(methallyl)₂ in organic synthesis?

Ru(cod)(methallyl)₂ is widely used as a precatalyst in hydrogenation and asymmetric transformations. Key applications include:

- Asymmetric hydrogenation : For synthesizing chiral amines (e.g., carbon-aryl amines) when paired with chiral ligands like (S,S)-iPr-DuPhos, achieving high enantioselectivity .

- Cycloaddition reactions : Catalyzing [4+2] cycloadditions between alkene derivatives under mild conditions .

- CO₂ valorization : Hydrogenating CO₂ to formic acid with turnover frequencies (TOFs) exceeding 1,000 h⁻¹ in ionic liquid systems . Methodological Insight: Optimize ligand coordination and solvent polarity to enhance stereochemical outcomes or reaction rates.

Q. What experimental conditions are critical for Ru(cod)(methallyl)₂-mediated reactions?

Key parameters include:

- Solvent : Methanol is frequently used to stabilize the catalyst and improve proton transfer .

- Additives : HBF₄ as a hydrogenation promoter or ionic liquids (e.g., EMIMCl) to enhance TOF in CO₂ hydrogenation .

- Pressure/Temperature : Reactions often proceed at 50 atm H₂ and room temperature, though CO₂ hydrogenation requires 10 MPa and 50°C . Methodological Insight: Pre-activate the catalyst by stirring with H₂ or co-catalysts to ensure active species formation.

Advanced Research Questions

Q. How does ligand selection impact enantioselectivity in Ru(cod)(methallyl)₂-catalyzed asymmetric hydrogenation?

Chiral ligands like DuPhos induce C₂ symmetry, which rigidifies the metal center and dictates substrate orientation. For example:

- (S,S)-iPr-DuPhos enables >90% enantiomeric excess (ee) in aryl amine hydrogenation by creating a sterically biased coordination site .

- PBu₄·TPPSMS improves CO₂ hydrogenation efficiency by stabilizing the transition state via π-backbonding . Methodological Insight: Screen ligands with varying bite angles and electronic properties using high-throughput experimentation to map steric/electronic effects on selectivity.

Q. How can researchers resolve contradictions in reported TOFs for Ru(cod)(methallyl)₂ in CO₂ hydrogenation?

Discrepancies in TOFs (e.g., 627 h⁻¹ vs. 1,089 h⁻¹) arise from:

- Additive effects : EMIMCl increases TOF by stabilizing the active Ru species and facilitating H₂ dissolution .

- Reactor configuration : Batch vs. continuous-flow systems alter mass transfer rates and catalyst lifetime. Methodological Insight: Use control experiments to isolate variables (e.g., ionic liquid concentration, H₂/CO₂ ratio) and apply multivariate regression analysis to quantify their contributions .

Q. What statistical frameworks are recommended for analyzing catalytic efficiency data?

- Error analysis : Report standard deviations from triplicate trials to assess reproducibility .

- Principal Component Analysis (PCA) : Identify correlations between reaction variables (e.g., pressure, ligand structure) and outcomes (ee, TOF) .

- Kinetic modeling : Fit time-course data to rate laws (e.g., Michaelis-Menten for enzyme-like catalysts) to derive activation barriers . Methodological Insight: Deposit raw datasets in FAIR-compliant repositories with metadata on instrumentation and calibration protocols .

Guidelines for Experimental Reproducibility

- Documentation : Follow Beilstein Journal guidelines for detailing catalyst preparation, including purity checks (NMR, XRD) and batch-specific variability .

- Data deposition : Include raw spectroscopic data and chromatograms in supplementary materials to enable peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.